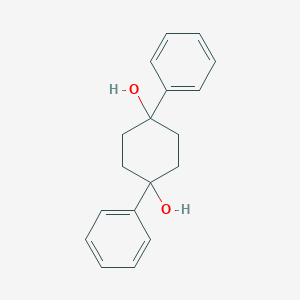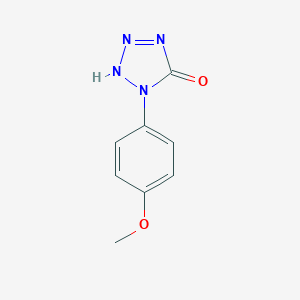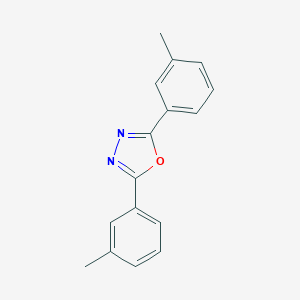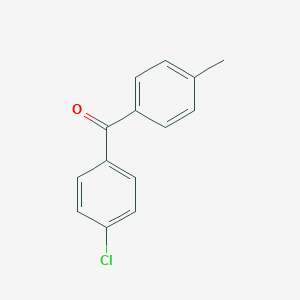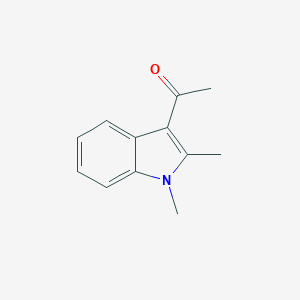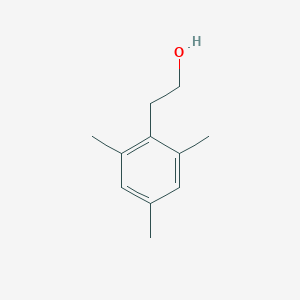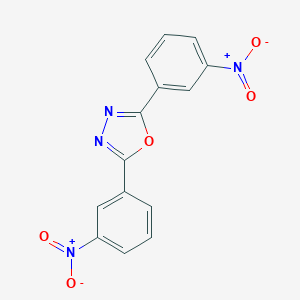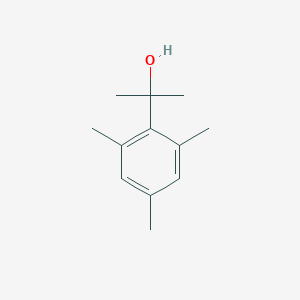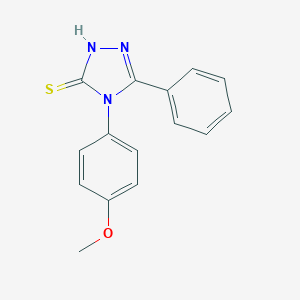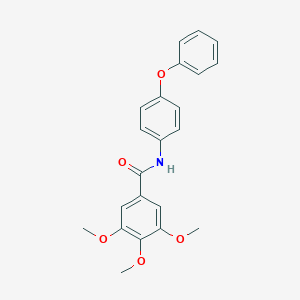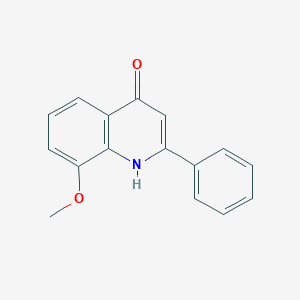
4-Hydroxy-8-methoxy-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-8-methoxy-2-phenylquinoline (HMQ) is a synthetic compound that belongs to the family of quinoline derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. HMQ has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline is not fully understood, but it is believed to act through a number of different pathways. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemische Und Physiologische Effekte
4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. It has been shown to exhibit potent antioxidant activity, which can help to protect cells and tissues from oxidative damage. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for studying a variety of different diseases and conditions. However, there are also some limitations to using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-Hydroxy-8-methoxy-2-phenylquinoline. One area of interest is the development of new antibiotics based on 4-Hydroxy-8-methoxy-2-phenylquinoline and other quinoline derivatives. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline could be used as a tool for studying the role of oxidative stress in a variety of different diseases and conditions. Finally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline and its potential off-target effects.
Synthesemethoden
4-Hydroxy-8-methoxy-2-phenylquinoline can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-dioxolane with 4-hydroxyquinoline in the presence of a strong acid catalyst. The resulting product is then treated with sodium methoxide to produce 4-Hydroxy-8-methoxy-2-phenylquinoline. The synthesis of 4-Hydroxy-8-methoxy-2-phenylquinoline is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-8-methoxy-2-phenylquinoline has been used in a variety of scientific research applications due to its unique properties. It has been shown to exhibit potent antioxidant activity, making it useful in the study of oxidative stress and related diseases. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
825620-16-4 |
|---|---|
Produktname |
4-Hydroxy-8-methoxy-2-phenylquinoline |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
8-methoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-8-12-14(18)10-13(17-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
ITBOMYQKVMBJAP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



